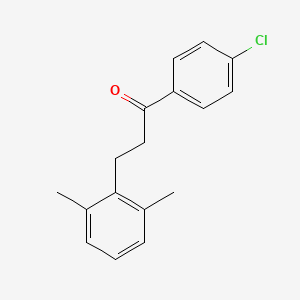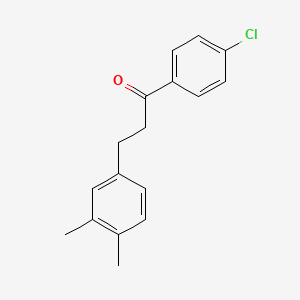![molecular formula C13H15ClO3S B3023939 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid CAS No. 951889-94-4](/img/structure/B3023939.png)
6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of 6-arylidene cyclohexanone derivatives, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate produced a series of compounds, including oximes . The structure of these compounds was elucidated using high-resolution proton nuclear magnetic resonance spectroscopy and confirmed by X-ray analysis. This method demonstrates the intricacies involved in the synthesis of cyclohexanone derivatives, which could be related to the synthesis of 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid.
Molecular Structure Analysis
The molecular structure of organic compounds is critical in determining their chemical behavior and interaction with biological systems. X-ray crystallography is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structures of certain aliphatic acids were determined, revealing the hydrogen-bond networks within these structures . This type of analysis is essential for understanding the molecular structure of this compound and how it might interact with its environment or biological targets.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can be highly specific and lead to a variety of products depending on the conditions and reagents used. For example, the regioselective chlorination of a methyl group in a hexanoic acid derivative was achieved using sulfuryl chloride in methylene chloride . This type of selective chlorination could be relevant to the chemical reactions that this compound might undergo, such as further functionalization or incorporation into larger molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. Gas chromatographic methods have been developed to measure related compounds in biological fluids, indicating their stability and suitability for biological studies . These methods also provide insights into the compound's behavior in biological systems, which could be extrapolated to understand the properties of this compound.
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Minerals
Phenoxy herbicides, which may share some structural similarities with 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid, have been extensively studied for their sorption behavior in environmental matrices. Werner et al. (2012) reviewed experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and related herbicides to soil, organic matter, and minerals. They found that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, suggesting potential environmental persistence and behavior mechanisms for similarly structured compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity and Therapeutic Potential
Compounds structurally related to this compound, such as chlorogenic acid (CGA), have been recognized for their antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. Naveed et al. (2018) highlighted CGA's roles in modulating lipid metabolism and glucose, suggesting a wide range of potential therapeutic applications for compounds with antioxidant properties (Naveed et al., 2018).
Analytical Methods for Determining Antioxidant Activity
The development of analytical methods for assessing the antioxidant activity of compounds, including those similar to this compound, is critical for understanding their potential applications. Munteanu and Apetrei (2021) provided a comprehensive review of tests used to determine antioxidant activity, indicating the significance of these methods in evaluating the potential of compounds for various applications (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
6-(2-chloro-4-methylsulfanylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3S/c1-18-9-6-7-10(11(14)8-9)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRSBJOERECRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232623 | |
| Record name | 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-94-4 | |
| Record name | 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















